2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Vue d'ensemble

Description

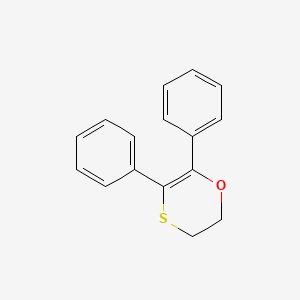

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is a useful research compound. Its molecular formula is C16H14OS and its molecular weight is 254.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin, also known by its code name UBI-P293, is a compound that has garnered attention for its biological activities, particularly in the realm of plant growth regulation. This article delves into the various biological effects of this compound, highlighting its mechanisms of action, applications in horticulture, and relevant research findings.

This compound functions primarily as a localized growth inhibitor . It acts by blocking cell division and expansion in certain plant tissues while allowing well-formed tissues to develop normally. This selective inhibition leads to significant alterations in plant morphology and growth patterns.

Key Mechanisms:

- Cell Division Inhibition : The compound inhibits the development of terminal buds and promotes lateral shoot development when applied at optimal concentrations .

- Chemical Disbudding : UBI-P293 effectively induces disbudding in chrysanthemum plants by preventing the growth of lateral shoots while allowing the terminal bud to flourish .

Applications in Horticulture

The primary use of this compound is as a plant growth regulator . Its application has been extensively studied in various horticultural contexts:

Case Studies:

-

Chrysanthemum Cultivation :

- In studies conducted on chrysanthemum plants, UBI-P293 was shown to block the development of the top 8–10 nodes while allowing lateral shoots to develop at rates comparable to manually pruned plants. This resulted in a more uniform plant structure .

- Optimal concentrations for effective disbudding ranged from 0.25% to 1.0%, depending on the cultivar and environmental conditions.

- Citrus Fruit Degreening :

Research Findings

Extensive research has documented the biological activities and effectiveness of this compound across different studies:

Propriétés

IUPAC Name |

5,6-diphenyl-2,3-dihydro-1,4-oxathiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVBPNSXCWYLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206765 | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58041-19-3 | |

| Record name | P 293 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58041-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin on plants?

A1: this compound acts as a localized growth inhibitor in various plant species. It primarily affects cell division and expansion in developing tissues, while mature tissues remain largely unaffected []. This localized inhibition makes it useful for applications like chemical disbudding and controlling plant height.

Q2: Has this compound demonstrated any impact on sugar accumulation in plants?

A3: Research on carrots (Daucus carota L.) and beets (Beta vulgaris L.) indicates that this compound does not affect sugar concentration in roots []. This finding suggests that its growth-regulating effects are not linked to alterations in sugar metabolism in these plant species.

Q3: Are there any variations in the effectiveness of this compound across different plant species?

A4: Yes, the effective concentration of this compound for growth regulation varies among plant species. For instance, in Chrysanthemums, the optimal concentration ranges from 0.25% to 1.0% [], while for disbudding standard Chrysanthemums, concentrations of 0.125% to 0.75% have been used [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.